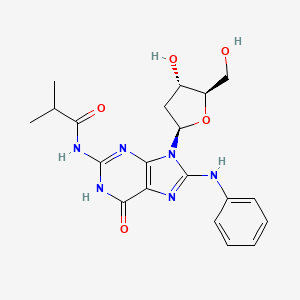
8-Anilino-2'-deoxy-N-(2-methylpropanoyl)guanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-8-(phenylamino)-6,9-dihydro-1H-purin-2-yl)isobutyramide: is a complex organic compound with significant biochemical and pharmacological properties. It is a derivative of purine, a heterocyclic aromatic organic compound, and is structurally related to nucleosides, which are the building blocks of nucleic acids like DNA and RNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-8-(phenylamino)-6,9-dihydro-1H-purin-2-yl)isobutyramide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced via a glycosylation reaction, where a sugar moiety is attached to the purine base.
Introduction of the Phenylamino Group: The phenylamino group is added through an amination reaction, typically using aniline or a substituted aniline derivative.
Formation of the Isobutyramide Group: The isobutyramide group is introduced via an acylation reaction, where an isobutyryl chloride or anhydride is reacted with the amine group on the purine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the tetrahydrofuran ring.
Reduction: Reduction reactions can occur at the carbonyl group on the purine ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted purine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biology, it is studied for its potential role in cellular processes, particularly those involving nucleic acids. It can serve as a model compound for understanding the interactions between nucleosides and enzymes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the treatment of viral infections, cancer, and other diseases due to its ability to interfere with nucleic acid synthesis.
Industry
In industry, it can be used in the synthesis of pharmaceuticals and other biologically active compounds. Its unique structure makes it a valuable intermediate in the production of various drugs.
Mécanisme D'action
The mechanism of action of N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-8-(phenylamino)-6,9-dihydro-1H-purin-2-yl)isobutyramide involves its interaction with nucleic acids and enzymes. It can inhibit the activity of enzymes involved in DNA and RNA synthesis, leading to the disruption of cellular processes. This inhibition can result in the suppression of viral replication or the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
Guanosine: Another nucleoside with a purine base, similar in structure to the compound .
N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-8-(methylamino)-6,9-dihydro-1H-purin-2-yl)isobutyramide: A closely related compound with a methylamino group instead of a phenylamino group.
Uniqueness
The uniqueness of N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-8-(phenylamino)-6,9-dihydro-1H-purin-2-yl)isobutyramide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylamino group, in particular, may enhance its interactions with certain enzymes and receptors, making it a valuable compound for research and therapeutic applications.
Propriétés
Numéro CAS |
919530-63-5 |
|---|---|
Formule moléculaire |
C20H24N6O5 |
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
N-[8-anilino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C20H24N6O5/c1-10(2)17(29)24-19-23-16-15(18(30)25-19)22-20(21-11-6-4-3-5-7-11)26(16)14-8-12(28)13(9-27)31-14/h3-7,10,12-14,27-28H,8-9H2,1-2H3,(H,21,22)(H2,23,24,25,29,30)/t12-,13+,14+/m0/s1 |
Clé InChI |
RBOTYQSHJOWCAJ-BFHYXJOUSA-N |
SMILES isomérique |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=C(N2[C@H]3C[C@@H]([C@H](O3)CO)O)NC4=CC=CC=C4 |
SMILES canonique |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=C(N2C3CC(C(O3)CO)O)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


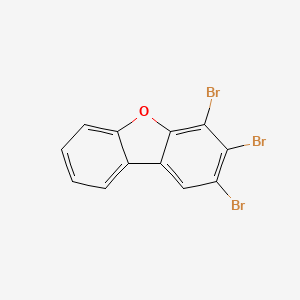
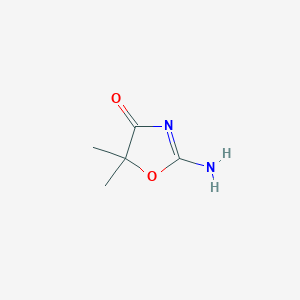
![2,6-Dimethoxy-N-[3-(2-methylpentadecan-2-YL)-1,2-oxazol-5-YL]benzamide](/img/structure/B12899343.png)
![1-(4-Methoxyphenyl)-2-[2-(trifluoromethyl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12899344.png)
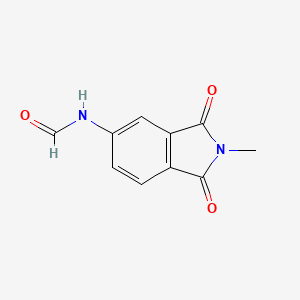
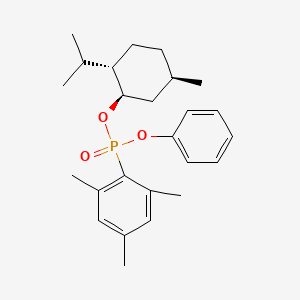
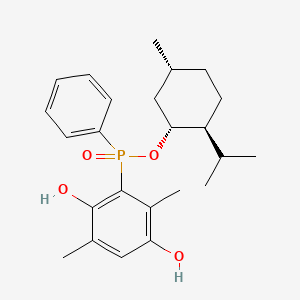

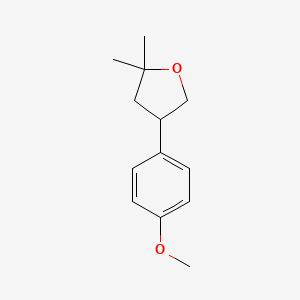

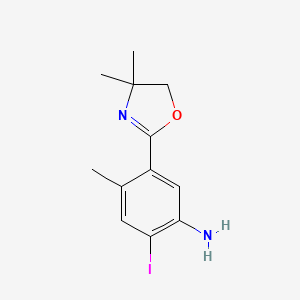

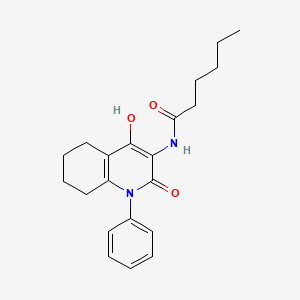
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[[hydroxymethyl(methyl)amino]methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12899412.png)
